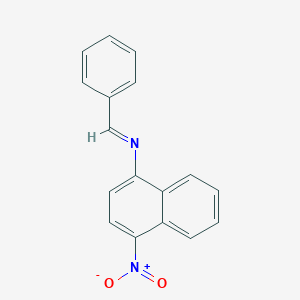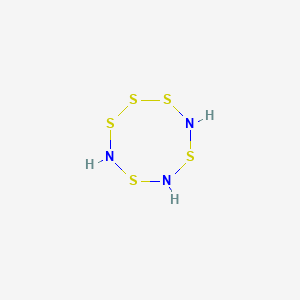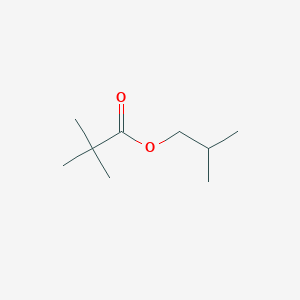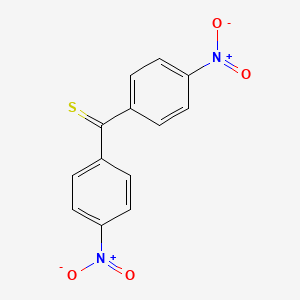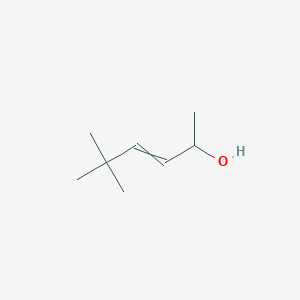
3,5-Bis(3,4-dichlorobenzylidene)-4-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3,4-dichlorobenzylidene)-4-piperidinone typically involves the acid-catalyzed condensation of 4-piperidone with substituted aryl aldehydes. The reaction proceeds through the formation of intermediate 3,5-bis(benzylidene)-4-piperidones, which are then acylated with dichloroacetyl chloride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(3,4-dichlorobenzylidene)-4-piperidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorobenzylidene groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its ability to interact with biological macromolecules.
Mécanisme D'action
The compound exerts its effects primarily through the induction of apoptosis in cancer cells. It induces the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and activation of caspase-3/7. This results in cell cycle alteration and DNA fragmentation, ultimately causing cell death via the intrinsic apoptotic pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone
- 1-Dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone
Uniqueness
3,5-Bis(3,4-dichlorobenzylidene)-4-piperidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce apoptosis through ROS accumulation and mitochondrial depolarization sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C19H13Cl4NO |
|---|---|
Poids moléculaire |
413.1 g/mol |
Nom IUPAC |
(3Z,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C19H13Cl4NO/c20-15-3-1-11(7-17(15)22)5-13-9-24-10-14(19(13)25)6-12-2-4-16(21)18(23)8-12/h1-8,24H,9-10H2/b13-5-,14-6+ |
Clé InChI |
GJPXGFGIFQWUOC-FUJGBLOQSA-N |
SMILES isomérique |
C1/C(=C\C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/CN1 |
SMILES canonique |
C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


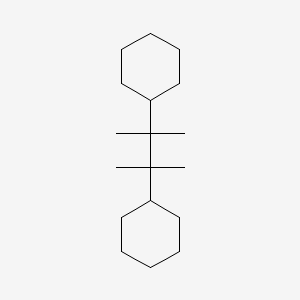
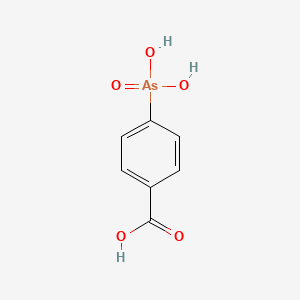

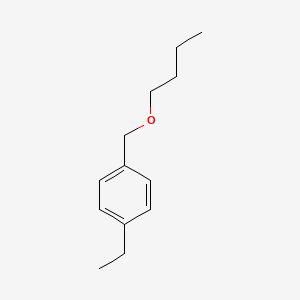
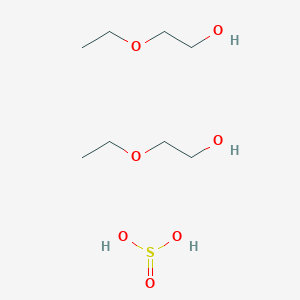
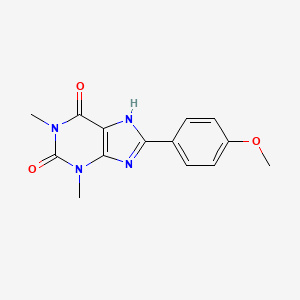
![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)
![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
